2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-morpholin-4-ylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c26-16-3-5-19(6-4-16)29-22(20-2-1-15-34-20)21-23(33-29)25(31)28(24(21)30)18-9-7-17(8-10-18)27-11-13-32-14-12-27/h1-10,15,21-23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHBBKNDPGSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=C(C=C5)Cl)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Morpholinophenyl Group : Often associated with improved solubility and bioavailability.
- Thiophene Ring : Contributes to the compound’s electronic properties and can enhance interactions with biological targets.
- Isoxazole Core : A heterocyclic structure that is frequently involved in pharmacological activity.
Antiviral Activity
Recent studies indicate that derivatives of thiophene, including compounds similar to the target molecule, exhibit significant antiviral properties. For instance, a series of thiophene derivatives demonstrated potent activity against the Ebola virus pseudotyped virus (pEBOV), with effective concentrations (EC50) reported in the low micromolar range. The selectivity index (SI) suggested a favorable therapeutic window for these compounds .
| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|
| Thiophene Derivative 1 | 0.07 ± 0.05 | 16 | 229 |
| Thiophene Derivative 2 | 0.15 ± 0.03 | 20 | 133 |
Immunomodulatory Effects
The isoxazole derivatives have shown promising immunomodulatory effects. For example, certain derivatives inhibited the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. These findings suggest potential applications in modulating immune responses in various diseases .
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds structurally related to our target molecule can inhibit pro-inflammatory cytokine production. Specifically, they were found to suppress TNF-alpha production in human blood cultures, indicating potential use as anti-inflammatory agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cytokine Production : The compound may interfere with signaling pathways involved in inflammation and immune response.
- Direct Viral Inhibition : Similar compounds have been shown to disrupt viral replication processes.
- Receptor Modulation : Interaction with specific receptors may lead to altered cellular responses.
Case Studies
- Study on Immunosuppressive Activity : A study explored the effects of similar isoxazole derivatives on immune cells, revealing that they could modulate T-cell populations significantly. The findings indicated an increase in mature CD4+ and CD8+ T cells in treated mice .
- Antiviral Efficacy Against EBOV : Another investigation assessed the antiviral efficacy of thiophene derivatives against EBOV, highlighting their potential as therapeutic agents due to their potent activity and favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
